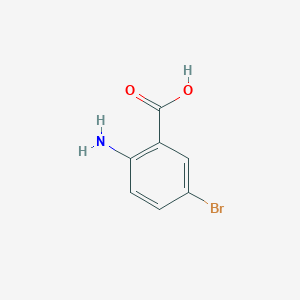
2-Amino-5-bromobenzoic acid
Cat. No. B113506
Key on ui cas rn:
5794-88-7
M. Wt: 216.03 g/mol
InChI Key: CUKXRHLWPSBCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299023B2
Procedure details


To a mixture of 9 (71 g, 0.275 mol) in 1,4-dioxane (400 mL) was added HCl (400 mL). The mixture was refluxed for 4 h at 110° C. Then the mixture was concentrated and added to 300 mL water. The mixture was filtered and the pH was adjusted to 6 with 2N NaOH, washed with water and dried to give 10 as a white solid (54.5 g, yield: 91.7%).



Name
Yield
91.7%
Identifiers


|
REACTION_CXSMILES
|
C([NH:4][C:5]1[C:6](=[CH:10][C:11]([Br:14])=[CH:12][CH:13]=1)[C:7]([OH:9])=[O:8])(=O)C.Cl>O1CCOCC1>[Br:14][C:11]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:4])=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1C(C(=O)O)=CC(=CC1)Br
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Then the mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to 300 mL water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C(C(=O)O)=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54.5 g | |
| YIELD: PERCENTYIELD | 91.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
